N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidine core. Its structure includes a sulfanyl acetamide moiety linked to a 3,4-dimethylphenyl group and a 3-ethoxypropyl side chain on the pyrimidinone ring. The ethoxypropyl substituent may enhance solubility compared to bulkier hydrophobic groups, while the dimethylphenyl group could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-4-31-13-7-12-28-24(30)23-22(19-8-5-6-9-20(19)32-23)27-25(28)33-15-21(29)26-18-11-10-16(2)17(3)14-18/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYOQTPBIFEVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its unique structural features suggest a variety of pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 342.41 g/mol. Its structure includes:
- A dimethylphenyl group.
- A benzofuro-pyrimidine moiety.
- A sulfanyl linkage.
These functional groups contribute to its reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections detail specific activities observed in related compounds and hypothesized for N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
Antimicrobial Activity
Research has shown that benzofuro-pyrimidine derivatives can possess antimicrobial properties. For instance:
- Quinoline derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .
Anticancer Activity
Studies on similar compounds suggest potential anticancer properties:
- Compounds containing pyrimidine rings have been noted for their ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented:
- Sulfanyl-containing compounds often exhibit inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
The mechanism through which N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It may bind to receptors that modulate inflammatory responses or cell growth pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Antibacterial Activity : A study demonstrated that a series of sulfanyl acetamides showed promising antibacterial activity against various strains of bacteria, indicating similar potential for the target compound .
- Anticancer Studies : Research on pyrimidine derivatives revealed cytotoxic effects against multiple cancer cell lines, emphasizing the need for further investigation into the specific mechanisms at play for N-(3,4-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzofuropyrimidinone core but differ in substituents, leading to variations in physicochemical properties, bioactivity, and pharmacokinetics. Below is a detailed comparison with two closely related derivatives:
Structural and Functional Comparisons
*Molecular weight calculated based on formula C₂₆H₂₇N₃O₄S.
Pharmacological Implications
- Solubility and Bioavailability : The ethoxypropyl group in the target compound likely improves aqueous solubility compared to the methylbenzyl group in ’s analog, which may favor oral absorption .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Rotatable Bonds | 8 | 7 | 6 |
| Polar Surface Area (Ų) | 105 | 98 | 92 |
Table 2: Inferred Bioactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
